molecular formula C13H16O2 B104230 2-(4-Methoxyphenyl)cyclohexanone CAS No. 37087-68-6

2-(4-Methoxyphenyl)cyclohexanone

Cat. No.: B104230
CAS No.: 37087-68-6
M. Wt: 204.26 g/mol
InChI Key: BEBTXYAQBNBPJY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclohexanone (CAS 37087-68-6) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound serves as a key precursor in multi-step synthesis, notably in the development of complex pharmacologically active molecules. Published research highlights its application as a useful synthetic intermediate in the synthesis of rac-14-epi-Dextromethorphan, an analog of the well-known antitussive drug Dextromethorphan . Further studies demonstrate the use of similar 4-methoxyphenyl cyclohexanone derivatives in the preparation of novel Schiff bases and thiazolidinone compounds, which have shown promising in vitro antimicrobial and antitubercular activities . With a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol , this ketone provides researchers with a versatile building block. Proper handling and storage are recommended; store at -20°C, and for maximum recovery, centrifuge the original vial prior to removing the cap . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

37087-68-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3

InChI Key

BEBTXYAQBNBPJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CCCCC2=O

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2=O

Other CAS No.

37087-68-6

Synonyms

2-(4-Methoxyphenyl)cyclohexan-1-one;  2-(p-Methoxyphenyl)-1-cyclohexanone;  2-(p-Methoxyphenyl)cyclohexanone;  2-p-Anisylcyclohexanone;  NSC 78469

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxyphenyl)cyclohexanone exhibits potential as a precursor for various pharmaceutical compounds, particularly antidepressants. It is structurally related to Venlafaxine , an antidepressant used in treating major depressive disorder and anxiety disorders. The synthesis pathways for Venlafaxine often utilize this compound as a key intermediate .

Case Study: Antidepressant Activity
A study demonstrated that derivatives of 2-(4-Methoxyphenyl)cyclohexanone showed significant serotonin and norepinephrine reuptake inhibition, suggesting potential efficacy in mood disorders .

Analgesic Properties

Research has highlighted the analgesic effects of this compound through formalin-induced pain models in rats. Doses of 10 mg/kg resulted in a notable reduction in pain responses, indicating its potential role in pain management therapies .

Antioxidant Activity

The antioxidant capacity of 2-(4-Methoxyphenyl)cyclohexanone has been evaluated through radical scavenging assays. The presence of the methoxy group enhances its electron-donating ability, positioning it as a candidate for formulations aimed at reducing oxidative stress-related conditions .

Nonlinear Optical Materials

2-(4-Methoxyphenyl)cyclohexanone is being explored as a component in the synthesis of chalcone derivatives, which have applications in nonlinear optics. These materials are crucial for developing advanced photonic devices due to their unique optical properties .

Data Table: Optical Properties of Chalcone Derivatives

CompoundNonlinear Optical Coefficient (pm/V)Wavelength (nm)
2-(4-Methoxyphenyl)cyclohexanone281064
Other Chalcone Derivative221064

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference ID
2-(4-Methoxyphenyl)cyclohexanone C₁₃H₁₆O₂ 204.26 4-Methoxyphenyl at C2 Pharmaceutical intermediate
Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone) C₁₅H₂₁NO₂ 247.33 3-Methoxyphenyl, ethylamino group at C2 NMDA receptor antagonist; psychoactive
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone C₂₂H₂₄O₃ 336.43 4-Methoxyphenyl ketone, phenylpropyl chain Synthetic intermediate for complex ketones
(E)-2-(3-(4-Methoxyphenyl)allyl)cyclohexanone C₁₆H₂₀O₂ 245.15 4-Methoxyphenyl allyl group at C2 Catalytic synthesis product (99% purity)
2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone C₁₃H₁₆O₃ 220.26 Hydroxyl and 4-methoxyphenyl at C2 Cyclic glycol precursor

Key Observations :

  • Substituent Position: The position of the methoxy group (3- vs. 4-) significantly impacts biological activity. Methoxetamine (3-methoxy) exhibits NMDA receptor affinity, while 4-methoxy derivatives are more common in non-psychoactive intermediates .
  • Functional Groups: Addition of hydroxyl (e.g., 2-hydroxy-2-(4-methoxyphenyl)cyclohexanone) or amino groups (e.g., methoxetamine) alters reactivity and pharmacological profiles .

Physicochemical Properties

  • Solubility and Stability: The 4-methoxyphenyl group enhances solubility in organic solvents compared to non-substituted cyclohexanones. Hydroxyl derivatives (e.g., 2-hydroxy-2-(4-methoxyphenyl)cyclohexanone) exhibit higher polarity, influencing crystallization behavior .
  • Spectroscopic Data: HRMS and NMR analyses confirm structural integrity. For example, (E)-2-(3-(4-Methoxyphenyl)allyl)cyclohexanone shows distinct ¹H NMR peaks at δ 7.25–6.80 (aromatic protons) and δ 2.90–1.50 (cyclohexanone protons) .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 2-(4-Hydroxyphenyl)cyclohexanone (hypothetical precursor)

    • Iodomethane (3 equivalents)

    • K2CO3K_2CO_3 (4 equivalents)

    • Acetone solvent

  • Temperature : 65°C, reflux

  • Yield : 100% (analogous to the 4-isomer)

The reaction achieves quantitative yield under mild conditions, with no byproducts reported. Post-reaction workup involves aqueous extraction (H2OH_2O) and organic solvent isolation (ethyl acetate), followed by drying (Na2SO4Na_2SO_4) and concentration. Nuclear magnetic resonance (NMR) data for the 4-isomer reveals characteristic signals:

  • 1H^1H-NMR (CDCl3_3): δ 7.16 (dt, 2H, aromatic), 6.87 (dt, 2H, aromatic), 3.78 (s, 3H, OCH3_3), 2.99 (tt, 1H, cyclohexanone), 2.47–2.53 (m, 4H, cyclohexanone), 1.83–1.98 (m, 2H, cyclohexanone).

Challenges :

  • Availability of 2-(4-hydroxyphenyl)cyclohexanone, which may require tailored synthesis via Friedel-Crafts acylation or directed ortho-metalation strategies.

Oxidation of 2-(4-Methoxyphenyl)cyclohexanol

The oxidation of secondary alcohols to ketones represents a cornerstone of organic synthesis. A patent describing the preparation of 4-methoxycyclohexanone from 4-methoxycyclohexanol employs hydrogen peroxide (H2O2H_2O_2) as an oxidant and phosphotungstic acid-supported molecular sieves as catalysts. This method offers environmental advantages over traditional oxidants like chromium-based reagents.

Continuous-Flow Catalytic Oxidation

  • Catalyst : Phosphotungstic acid (H3PW12O40H_3PW_{12}O_{40}) supported on 5A molecular sieves

  • Oxidant : 30–50% H2O2H_2O_2 (1.05–1.5 equivalents)

  • Temperature : 70–90°C

  • Residence Time : 35–58 minutes (dependent on feed rate)

  • Yield : 98–99% (for 4-methoxycyclohexanone)

The tubular reactor design minimizes side reactions (e.g., polymerization) and enhances safety by preventing H2O2H_2O_2 accumulation. Post-reaction extraction with toluene or ethyl acetate isolates the ketone, with gas chromatography (GC) confirming >98.5% purity.

Adaptation for 2-(4-Methoxyphenyl)cyclohexanone :

  • Substitute 4-methoxycyclohexanol with 2-(4-methoxyphenyl)cyclohexanol.

  • Optimize feed rates to accommodate steric effects from the aromatic substituent.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (Reported)
MethylationHigh yield, mild conditionsRequires phenolic precursor100%
OxidationEco-friendly, continuous flowCatalyst synthesis complexity98–99%
Friedel-Crafts (Theoretical)Direct route from simple substratesLow regioselectivity, byproduct formationN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)cyclohexanone, and how are reaction conditions optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-chlorocyclohexanone with 4-methoxythiophenol in methanol under basic conditions to form 2-(4-methoxyphenylthio)cyclohexanone. Subsequent oxidation with SeO₂/H₂O₂ yields the sulfoxide derivative (diastereomeric ratio 3:1) .
  • Cinnamoyl chloride coupling : Use p-methoxycinnamoyl chloride and cyclohexanone in a base-mediated reaction to form α,β-unsaturated ketone derivatives (e.g., (S)-2-((R)-1-(4-methoxyphenyl)-2-nitroethyl)cyclohexanone). Optimize yields (58%) via controlled stoichiometry and purification by column chromatography .
    • Optimization : Monitor reaction progress via TLC, adjust molar ratios (e.g., 1.2:1 cyclohexanone to acyl chloride), and use low-temperature conditions (273 K) to minimize side reactions .

Q. How is 2-(4-Methoxyphenyl)cyclohexanone characterized spectroscopically?

  • Key techniques :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 3.84 ppm for OCH₃, δ 16.92 ppm for enolic -OH in keto-enol tautomers) .
  • HRMS : Confirm molecular formula (e.g., C₁₆H₁₈O₃, [M+H]+ calculated 245.1542, observed 245.1541) .
  • IR : Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to resolve diastereomers in sulfoxide derivatives of 2-(4-Methoxyphenyl)cyclohexanone?

  • Experimental design :

  • Oxidative stereocontrol : Use SeO₂/H₂O₂ in methanol at 273 K to favor the [C1(R)S(S)/C1(S)S(R)] diastereomer (3:1 ratio).
  • Crystallization : Separate diastereomers via fractional crystallization (hexane/ethanol) to isolate the pure [C1(R)S(S)/C1(S)S(R)] form (m.p. 363–365 K) .
    • Analytical validation : Compare ¹H NMR splitting patterns (e.g., diastereotopic protons) and X-ray crystallography for absolute configuration determination .

Q. How does 2-(4-Methoxyphenyl)cyclohexanone function in catalytic asymmetric synthesis?

  • Case study : In allylic substitution reactions, the compound acts as a chiral auxiliary. For example, (E)-2-(3-(4-Methoxyphenyl)allyl)cyclohexanone (III-3ia) achieves 99% purity in 12 hours under palladium catalysis. Key parameters:

  • Ligand design : Use phosphane ligands (e.g., dicyclohexyl-[2-[2-(4-methoxyphenyl)phenyl]phenyl]phosphane) to enhance enantioselectivity .
  • Reaction monitoring : Track conversion via GC-MS and optimize solvent polarity (e.g., THF vs. DCM) to stabilize transition states .

Q. What biological activities are associated with 2-(4-Methoxyphenyl)cyclohexanone derivatives?

  • Pharmacological screening :

  • Antidepressant precursors : Intermediate in Venlafaxine synthesis via reductive methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol .
  • Neuroactive analogs : Methoxetamine (MXE), a ketamine derivative, shows NMDA receptor antagonism. Synthesize via ethylamine substitution and evaluate urinary metabolite profiles .
    • Antimicrobial testing : Derivatives like 2-(1-Hydroxycyclohexyl)cyclohexanone inhibit bacterial growth (MIC ≤ 50 µg/mL). Validate via agar diffusion assays and LC-MS .

Methodological Notes

  • Contradictions in synthesis : uses SeO₂ oxidation, while employs cinnamoyl chloride coupling. These reflect divergent routes (sulfoxide vs. α,β-unsaturated ketone synthesis).
  • Safety : Handle SeO₂ and H₂O₂ in fume hoods with PPE .

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